![molecular formula C27H31NO4 B12410694 6,7-dimethoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B12410694.png)
6,7-dimethoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline
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Overview
Description
6,7-Dimethoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline is a complex organic compound belonging to the isoquinoline family Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3,4-dimethoxyphenethylamine with appropriate aldehydes or ketones under acidic conditions to form the isoquinoline core. Subsequent methylation and introduction of the phenylmethoxyphenyl group are achieved through nucleophilic substitution reactions using suitable reagents such as methyl iodide and phenylmethoxyphenyl halides .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the isoquinoline core to tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the aromatic rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenated reagents and strong acids or bases are typically employed for substitution reactions
Major Products Formed
The major products formed from these reactions include various substituted isoquinolines and tetrahydroisoquinolines, which can have different pharmacological and chemical properties .
Scientific Research Applications
6,7-Dimethoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neural signaling and potentially exhibiting psychoactive properties .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline
Uniqueness
6,7-Dimethoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple methoxy groups and the phenylmethoxyphenyl moiety contribute to its potential as a versatile intermediate in organic synthesis and its promising pharmacological activities .
Biological Activity
The compound 6,7-dimethoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline is a member of the isoquinoline family, characterized by its complex structure and potential pharmacological properties. Isoquinolines are known for their diverse biological activities, including antibacterial, antifungal, and anticancer effects. This article delves into the biological activity of this specific compound, synthesizing available research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The molecular formula of the compound is C27H31NO4, indicating a substantial molecular weight and complexity due to its multiple functional groups, including methoxy and phenyl moieties. The presence of these groups is essential for its biological interactions.
Structural Features
Feature | Description |
---|---|
Molecular Formula | C27H31NO4 |
Isoquinoline Core | Bicyclic structure with nitrogen |
Functional Groups | Methoxy (-OCH₃), Phenyl (-C₆H₅) |
Stereochemistry | (1R) configuration suggesting specific activity |
Antibacterial Activity
Research indicates that derivatives of isoquinoline compounds exhibit significant antibacterial properties. A study on similar compounds demonstrated their effectiveness against Staphylococcus aureus and Enterococcus faecalis, particularly focusing on their ability to inhibit bacterial cell division by targeting the FtsZ protein, a critical component in bacterial cytokinesis .
Key Findings:
- Activity Against MRSA : Some derivatives showed notable activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 4–8 μg/mL .
- Mechanism of Action : The binding affinity to SaFtsZ was confirmed through fluorescence spectroscopy, indicating that these compounds can stabilize FtsZ polymers and inhibit GTPase activity .
Cytotoxicity Studies
Toxicological assessments of these compounds revealed minimal cytotoxic effects on human cells. This aspect is crucial for developing therapeutic agents with reduced side effects. For example, certain derivatives displayed low human cytotoxicity while maintaining antibacterial efficacy .
Comparative Analysis of Related Compounds
A comparative study of various isoquinoline derivatives provides insights into the structure-activity relationship (SAR). The following table summarizes the antibacterial potency of selected derivatives:
Compound ID | Structure Type | MIC (μg/mL) | Activity Against MRSA |
---|---|---|---|
1b | Quaternary Isoquinoline | 4 | Yes |
5b | Non-quaternary | >32 | No |
7b | Quaternary Isoquinoline | 8 | Yes |
Study 1: Synthesis and Evaluation
In a recent study published in ResearchGate, researchers synthesized several isoquinoline derivatives and evaluated their biological activities. The results indicated that certain modifications in the methoxy and phenyl groups significantly enhanced antibacterial potency against resistant strains .
Study 2: Mechanistic Insights
Another investigation focused on the binding interactions between isoquinoline derivatives and bacterial proteins. The study utilized spectroscopic techniques to elucidate how structural variations impact binding affinity and biological efficacy .
Properties
IUPAC Name |
6,7-dimethoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO4/c1-28-13-12-21-16-25(30-3)26(31-4)17-22(21)23(28)14-20-10-11-24(29-2)27(15-20)32-18-19-8-6-5-7-9-19/h5-11,15-17,23H,12-14,18H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJZVOUZZFXQBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OCC4=CC=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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